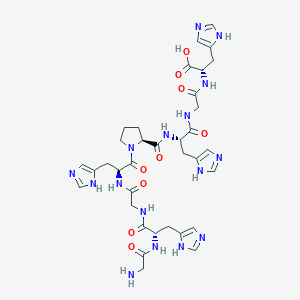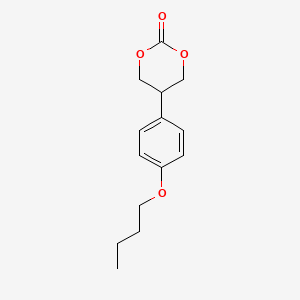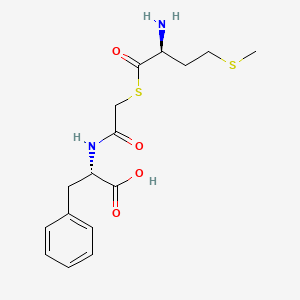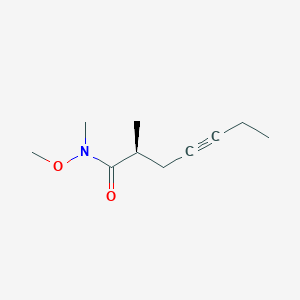![molecular formula C26H28N2 B12576631 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine CAS No. 192824-30-9](/img/structure/B12576631.png)
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a diphenylprop-2-en-1-yl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine typically involves the reaction of piperazine with benzyl chloride and diphenylprop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparación Con Compuestos Similares
1-Benzylpiperazine: A related compound with similar structural features but lacking the diphenylprop-2-en-1-yl group.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group instead of the benzyl and diphenylprop-2-en-1-yl groups.
1-(3-Trifluoromethylphenyl)piperazine: A compound with a trifluoromethylphenyl group, differing in its substituents.
Uniqueness: 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine is unique due to its specific combination of benzyl and diphenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
192824-30-9 |
|---|---|
Fórmula molecular |
C26H28N2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[(1S)-1,3-diphenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C26H28N2/c1-4-10-23(11-5-1)16-17-26(25-14-8-3-9-15-25)28-20-18-27(19-21-28)22-24-12-6-2-7-13-24/h1-17,26H,18-22H2/t26-/m0/s1 |
Clave InChI |
FWMLWQSLCXXQOC-SANMLTNESA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)[C@@H](C=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)

![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)




